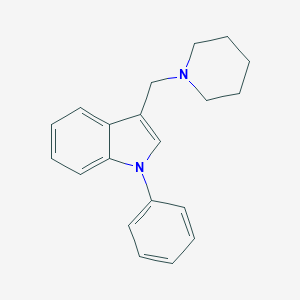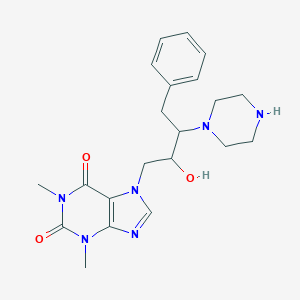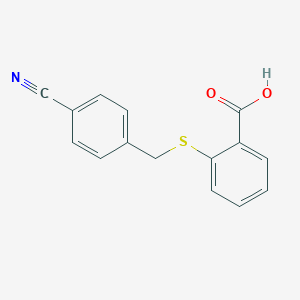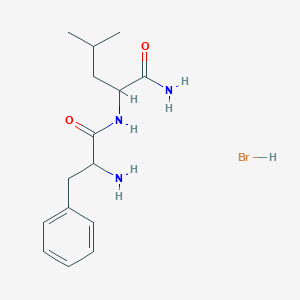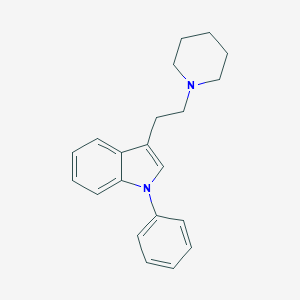
1-phenyl-3-(2-piperidin-1-ylethyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 1-phenyl-3-(2-piperidinoethyl)- is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a phenyl group at the first position and a piperidinoethyl group at the third position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole, 1-phenyl-3-(2-piperidinoethyl)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications to introduce the desired substituents. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indole, 1-phenyl-3-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Indole, 1-phenyl-3-(2-piperidinoethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of indole, 1-phenyl-3-(2-piperidinoethyl)- involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The phenyl and piperidinoethyl groups can enhance the compound’s binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Phenylindole: A simpler analog with a phenyl group at the first position
Uniqueness: Indole, 1-phenyl-3-(2-piperidinoethyl)- is unique due to the presence of both a phenyl and a piperidinoethyl group, which can significantly influence its chemical and biological properties. This combination of substituents is not commonly found in other indole derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
110331-76-5 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C21H24N2/c1-3-9-19(10-4-1)23-17-18(20-11-5-6-12-21(20)23)13-16-22-14-7-2-8-15-22/h1,3-6,9-12,17H,2,7-8,13-16H2 |
InChI Key |
MJVHQIOXYTTYSU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
| 110331-76-5 | |
Synonyms |
1-Phenyl-3-(2-piperidinoethyl)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



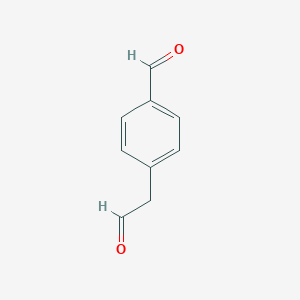
![diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride](/img/structure/B34136.png)

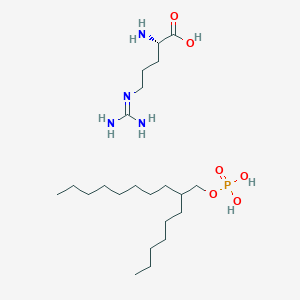
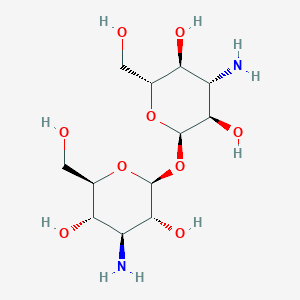
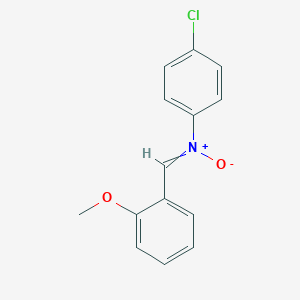
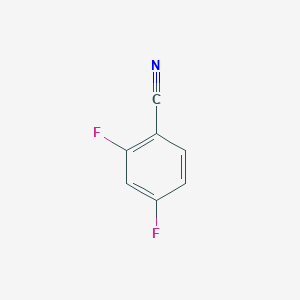
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
